bio-THZ1
Overview
Description
bio-THZ1: is a biotinylated version of THZ1, a selective and potent covalent inhibitor of cyclin-dependent kinase 7 (CDK7). It binds irreversibly to CDK7, making it a valuable tool in scientific research, particularly in the study of cell cycle regulation and transcriptional control .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bio-THZ1 involves the biotinylation of THZ1. THZ1 itself is synthesized through a series of chemical reactions that introduce a phenylaminopyrimidine structure with a cysteine-reactive acrylamide moiety . The biotinylation process involves the attachment of a biotin molecule to THZ1, enhancing its utility in biochemical assays.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The final product is typically stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: bio-THZ1 undergoes covalent binding reactions, specifically targeting the C312 residue outside the kinase domain of CDK7 . This covalent modification is crucial for its selectivity and potency.
Common Reagents and Conditions: The synthesis of this compound involves reagents such as dimethyl sulfoxide (DMSO) for solubilization and various organic solvents for purification . The reaction conditions are carefully controlled to ensure the successful attachment of the biotin moiety.
Major Products Formed: The primary product of these reactions is this compound itself, characterized by its high affinity and irreversible binding to CDK7 .
Scientific Research Applications
bio-THZ1 is widely used in scientific research due to its ability to inhibit CDK7 selectively. Its applications include:
Chemistry: Used in studies of enzyme kinetics and protein interactions.
Biology: Employed in cell cycle studies and transcriptional regulation research.
Medicine: Investigated for its potential in cancer therapy, particularly in cancers with overexpressed CDK7.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
Mechanism of Action
bio-THZ1 exerts its effects by binding irreversibly to CDK7, inhibiting its kinase activity. This inhibition disrupts the phosphorylation of RNA polymerase II, thereby affecting transcription initiation and elongation . The compound also interferes with the phosphorylation of other CDKs, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
THZ1: The non-biotinylated version of bio-THZ1, also a potent CDK7 inhibitor.
CT7001: Another selective CDK7 inhibitor with a different binding mode.
SY-1365: A selective CDK7 inhibitor in clinical trials for cancer therapy.
Uniqueness: this compound’s biotinylation enhances its utility in biochemical assays, allowing for more precise studies of CDK7 interactions and functions. This biotinylation distinguishes it from other CDK7 inhibitors, providing a unique tool for research applications .
Properties
IUPAC Name |
4-[[(E)-4-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylcarbamoylamino]propyl-methylamino]but-2-enoyl]amino]-N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H65ClN12O8S/c1-65(24-8-20-55-51(69)56-22-26-72-28-30-73-29-27-71-25-21-54-45(66)14-5-4-13-44-48-43(34-74-44)62-52(70)64-48)23-7-15-46(67)59-36-18-16-35(17-19-36)49(68)60-37-9-6-10-38(31-37)61-50-58-33-41(53)47(63-50)40-32-57-42-12-3-2-11-39(40)42/h2-3,6-7,9-12,15-19,31-33,43-44,48,57H,4-5,8,13-14,20-30,34H2,1H3,(H,54,66)(H,59,67)(H,60,68)(H2,55,56,69)(H,58,61,63)(H2,62,64,70)/b15-7+/t43-,44-,48-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPCJVVFIKPHFA-SFDVBDGFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)NC5=NC=C(C(=N5)C6=CNC7=CC=CC=C76)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCNC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C/C=C/C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)NC5=NC=C(C(=N5)C6=CNC7=CC=CC=C76)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H65ClN12O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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